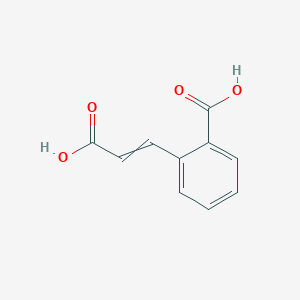

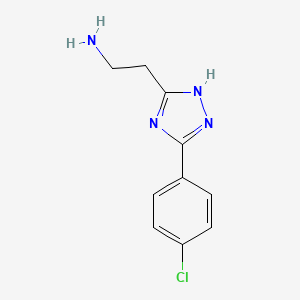

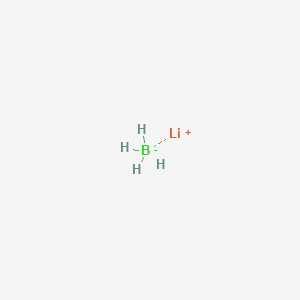

![molecular formula C28H23NO B8804779 7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine CAS No. 57366-69-5](/img/structure/B8804779.png)

7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine” is a derivative of acridine . Acridine derivatives are a class of compounds that have been extensively researched due to their broad spectrum of biological activity . They have shown potential as therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and various bacterial, parasitic, and viral infections .

Synthesis Analysis

Acridine derivatives have been synthesized using a variety of techniques . The most popular and straightforward method to produce acridine derivatives, particularly 9-substituted derivatives of acridine, is the Bernthsen Acridine synthesis .Molecular Structure Analysis

Acridine derivatives are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .Chemical Reactions Analysis

Acridine derivatives have exhibited a wide range of bioactivities such as anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . They have also been shown to be effective as inhibitors of acetylcholinesterase .Physical And Chemical Properties Analysis

The physical and chemical properties of the 4-Methoxyphenyl component of the compound have been analyzed. It has a molecular formula of CHO, an average mass of 107.130 Da, and a monoisotopic mass of 107.049690 Da .Mécanisme D'action

Safety and Hazards

While specific safety data for “7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine” is not available, general precautions for handling similar compounds include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using the product, and storing the compound in a dry, light-sensitive environment .

Orientations Futures

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity, as well as luminous materials, is a key area of focus .

Propriétés

Numéro CAS |

57366-69-5 |

|---|---|

Nom du produit |

7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine |

Formule moléculaire |

C28H23NO |

Poids moléculaire |

389.5 g/mol |

Nom IUPAC |

13-(4-methoxyphenyl)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene |

InChI |

InChI=1S/C28H23NO/c1-30-21-14-10-20(11-15-21)26-24-16-12-18-6-2-4-8-22(18)27(24)29-28-23-9-5-3-7-19(23)13-17-25(26)28/h2-11,14-15H,12-13,16-17H2,1H3 |

Clé InChI |

ZOBJUQJIDUDLJB-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C2=C3CCC4=CC=CC=C4C3=NC5=C2CCC6=CC=CC=C65 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorobenzylidene)amino]benzenesulfonamide](/img/structure/B8804759.png)

![7-Tert-butoxycarbonylamino-5-benzyl-5-azaspiro[2,4]heptane](/img/structure/B8804760.png)